molecular formula C20H18N6O2S B2731333 N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894060-57-2

N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2731333
CAS RN: 894060-57-2
M. Wt: 406.46
InChI Key: JWKXNFXRTOREFK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research into similar compounds, such as modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has shown promising anticancer effects. These compounds exhibit potent antiproliferative activities against various human cancer cell lines and have shown to retain their antiproliferative activity along with inhibitory activity against PI3Ks and mTOR, crucial targets in cancer therapy. Moreover, some compounds have demonstrated reduced toxicity and the ability to efficaciously inhibit tumor growth in animal models, suggesting potential for development as anticancer agents with lower side effects (Wang et al., 2015).

Herbicidal Activity

Compounds within this chemical family, specifically triazolopyrimidine-2-sulfonamide derivatives, have been identified as potent acetohydroxyacid synthase (AHAS) inhibitors. These inhibitors are crucial for the development of herbicides due to their action on a key enzyme in plant biosynthesis pathways. Modifications to the structure of known AHAS inhibitors, such as the introduction of a methoxy group to produce compounds like N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, have been pursued to discover herbicidal compounds with enhanced activity and improved environmental degradation profiles. These efforts underscore the potential application of these compounds in agricultural science as effective herbicides (Chen et al., 2009).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of derivatives containing the 1,2,4-triazole ring system, including those closely related to the specified compound, have demonstrated a range of biological activities. This includes antimicrobial, antifungal, and anti-tubercular properties, highlighting the potential use of these compounds in developing new treatments for various infections. The structural modifications and the incorporation of different substituents have been crucial in enhancing these activities, offering insights into drug design strategies for combating resistant strains of bacteria and fungi (MahyavanshiJyotindra et al., 2011).

Insecticidal Agents

Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety, as well as other related chemical structures, has identified several compounds with significant insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These findings are crucial for the development of new, more effective insecticides that can help manage crop damage and losses in agriculture with potentially lower environmental impact (Fadda et al., 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-2-28-17-6-4-3-5-16(17)22-19(27)13-29-20-24-23-18-8-7-15(25-26(18)20)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKXNFXRTOREFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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